Methyl (S)-5-amino-6-((oxetan-2-ylmethyl)amino)picolinate
説明
特性
IUPAC Name |
methyl 5-amino-6-[[(2S)-oxetan-2-yl]methylamino]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-16-11(15)9-3-2-8(12)10(14-9)13-6-7-4-5-17-7/h2-3,7H,4-6,12H2,1H3,(H,13,14)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRSGGHPMXSDSD-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)N)NCC2CCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=NC(=C(C=C1)N)NC[C@@H]2CCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Oxetane Intermediate Synthesis
The oxetane ring is synthesized via cyclization reactions. A common approach involves the reaction of (S)-2-(aminomethyl)oxetane with a halogenated precursor under basic conditions. For example, Patent WO2018109607A1 describes the use of (S)-2-(aminomethyl)oxetane in dimethylformamide (DMF) with potassium carbonate as a base, yielding the oxetane intermediate in 75–85% purity.
Table 1: Oxetane Intermediate Synthesis Parameters
Picolinate Coupling and Nitro Group Introduction
The oxetane intermediate is coupled with a picolinate derivative bearing a nitro group at the 5-position. Fenhechem’s protocol specifies methyl 5-nitro-6-chloropicolinate as the electrophilic partner, reacting with (S)-2-(aminomethyl)oxetane in the presence of triethylamine to form methyl (S)-5-nitro-6-((oxetan-2-ylmethyl)amino)picolinate. This step achieves 70–80% yield under reflux conditions in tetrahydrofuran (THF).
Table 2: Coupling Reaction Optimization
| Variable | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | THF > DMF > Acetonitrile | THF: 80% |
| Temperature | 65°C (reflux) | +15% vs. RT |
| Catalyst | Triethylamine | Essential |
Reduction of Nitro to Amine
The final step involves reducing the nitro group to an amine while preserving stereochemistry. Two primary methods are employed:
Catalytic Hydrogenation
Patent US20130190287A1 details hydrogenation using palladium on carbon (Pd/C) under 30–50 psi H₂ pressure in methanol. This method achieves >95% conversion with 98% enantiomeric excess (ee) for the (S)-configuration.
Chemical Reduction
Alternative protocols use sodium dithionite (Na₂S₂O₄) in aqueous ethanol, yielding 85–90% product but with lower stereochemical control (90–92% ee).
Table 3: Reduction Methods Comparison
| Method | Conditions | Yield | ee |
|---|---|---|---|
| Catalytic Hydrogenation | 10% Pd/C, H₂ (50 psi), MeOH | 95% | 98% |
| Sodium Dithionite | Na₂S₂O₄, H₂O/EtOH (1:1), 25°C | 85% | 90% |
Industrial-Scale Production
Industrial synthesis prioritizes cost-effectiveness and scalability. Key adaptations include:
-
Continuous Flow Reactors : Reduce reaction times for oxetane formation from 12 hours to 2 hours.
-
Automated Crystallization : Enhances purity to ≥99% HPLC without chromatography.
Stereochemical Control Strategies
The (S)-configuration is critical for biological activity. Two approaches ensure stereochemical fidelity:
-
Chiral Pool Synthesis : Use enantiopure (S)-2-(aminomethyl)oxetane.
-
Kinetic Resolution : Employ chiral catalysts during reduction (e.g., (R)-BINAP-Pd complexes).
Challenges and Optimization
Byproduct Formation
The primary byproduct, methyl 5-amino-6-((oxetan-2-ylmethyl)amino)picolinate N-oxide, forms during over-hydrogenation. Mitigation strategies include:
化学反応の分析
Types of Reactions
Methyl (S)-5-amino-6-((oxetan-2-ylmethyl)amino)picolinate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced back to amino groups under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxetane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, depending on the specific reagents and conditions used.
科学的研究の応用
Cardiovascular Disease Treatment
Recent studies have highlighted the potential of methyl (S)-5-amino-6-((oxetan-2-ylmethyl)amino)picolinate in the treatment of cardiovascular diseases (CVD). The compound is being investigated for its ability to interact with multiple biomarkers associated with lipid metabolism and inflammation, which are critical in the pathogenesis of CVD.
A significant study utilized molecular docking techniques to elucidate the binding interactions of this compound with key proteins involved in cardiovascular health. The findings suggest that methyl (S)-5-amino-6-((oxetan-2-ylmethyl)amino)picolinate may inhibit enzymes such as MAPK and PCSK9, which are known to play roles in cholesterol regulation and inflammatory responses .
Cancer Research
In cancer research, methyl (S)-5-amino-6-((oxetan-2-ylmethyl)amino)picolinate has been identified as a potential agent against certain types of tumors. It has been shown to inhibit the growth of cancer cells that are resistant to conventional treatments. High-throughput screening methods have revealed that this compound can selectively target and induce apoptosis in resistant cancer cell lines, presenting a promising avenue for further exploration in oncology .
Synthetic Chemistry Applications
Methyl (S)-5-amino-6-((oxetan-2-ylmethyl)amino)picolinate serves as a versatile building block in organic synthesis. Its unique structure allows for various modifications that can lead to the development of new derivatives with enhanced biological activity. Researchers have employed it as an intermediate in the synthesis of more complex molecules, particularly those aimed at pharmacological applications .
Case Study 1: Cardiovascular Drug Development
In a recent study focused on developing eco-friendly drug candidates, researchers synthesized methyl (S)-5-amino-6-((oxetan-2-ylmethyl)amino)picolinate and assessed its bioactivity against cardiovascular markers. The study employed advanced characterization techniques such as NMR spectroscopy and mass spectrometry to confirm the compound's structure and purity. The results indicated promising interactions with target proteins involved in lipid metabolism, suggesting its viability as a lead compound for further drug development .
Case Study 2: Cancer Cell Inhibition
Another study investigated the effects of methyl (S)-5-amino-6-((oxetan-2-ylmethyl)amino)picolinate on PhIP-resistant gastrointestinal cancer cells. The researchers utilized an extensive library of small molecules to identify compounds that could inhibit cell growth effectively. Methyl (S)-5-amino-6-((oxetan-2-ylmethyl)amino)picolinate emerged as one of the leading candidates due to its selective toxicity towards resistant cells while sparing normal cells .
作用機序
The mechanism of action of Methyl (S)-5-amino-6-((oxetan-2-ylmethyl)amino)picolinate involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules . The picolinate moiety can chelate metal ions, influencing various biochemical pathways .
類似化合物との比較
Nitro vs. Amino Derivatives
The nitro precursor (CAS: 2230200-77-6) shares the same oxetane-containing side chain but differs at position 5, where a nitro group replaces the amino group. Key comparisons include:
- Reactivity: The nitro group is strongly electron-withdrawing, making the precursor less nucleophilic but more reactive toward reduction. Conversion to the amino derivative likely involves catalytic hydrogenation or other reducing agents .
Table 1: Nitro vs. Amino Derivatives
Picoline Derivatives (Non-Ester Analogs)
lists 6-amino-5-nitro-2-picoline (CAS: 21901-29-1) and 6-amino-5-nitro-3-picoline (CAS: 7598-26-7), which are methylpyridines (picolines) rather than picolinate esters. Comparisons include:
- Structural Differences : The absence of an ester group reduces molecular weight (153.13 g/mol vs. ~252.27 g/mol) and alters solubility. Picolines are less polar, favoring organic solvents, while esters like the target may exhibit better aqueous compatibility .
- Melting Points : The picolines exhibit higher melting points (147–157°C and 189–193°C), suggesting greater crystallinity due to simpler structures and stronger intermolecular forces .
Table 2: Picoline vs. Picolinate Derivatives
Halogenated Picolinates
highlights brominated analogs like Methyl 5-bromo-3-methylpicolinate (CAS: 213771-32-5) and Methyl 6-amino-5-bromopicolinate (CAS: 178876-82-9). These compounds share the ester backbone but feature halogens instead of oxetane or amino groups:
- Similarity Scores: Structural similarity scores (0.90–0.97) suggest shared picolinate cores, but the target’s amino and oxetane groups differentiate its pharmacodynamic profile .
Fluoro/Chloro-Substituted Picolinates
describes methyl 4-amino-5-fluoro-6-(substituted)picolinates, synthesized via chlorination and acid-mediated deprotection. Key contrasts with the target compound include:
- Substituent Effects: Fluorine and chlorine enhance metabolic stability and lipophilicity but reduce hydrogen-bonding capacity compared to amino groups.
- Synthetic Conditions : Harsh reagents like 1,3-dichloro-5,5-dimethylimidazolidine-2,4-dione and sulfuric acid are used, whereas the target’s synthesis likely requires milder conditions to preserve the oxetane ring .
生物活性
Methyl (S)-5-amino-6-((oxetan-2-ylmethyl)amino)picolinate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- IUPAC Name : Methyl (S)-5-amino-6-((oxetan-2-ylmethyl)amino)picolinate
- CAS Number : 2230200-78-7
- Molecular Formula : C11H15N3O3
- Molecular Weight : 237.26 g/mol
- Purity : Typically ≥95% .
Methyl (S)-5-amino-6-((oxetan-2-ylmethyl)amino)picolinate exhibits several biological activities:
- Alk Protein Degradation : Research indicates that this compound may function as an alk protein degradation agent, particularly in the context of cancer therapies targeting ALK (anaplastic lymphoma kinase) pathways .
- Antitumor Activity : Preliminary studies suggest that it may have antitumor properties, potentially through the inhibition of specific kinases involved in tumor growth and metastasis .
- Neuroprotective Effects : There is evidence to suggest that derivatives of this compound may offer neuroprotective benefits, possibly by modulating neurotransmitter systems .
Therapeutic Applications
The compound has been investigated for various therapeutic applications, including:
- Cancer Treatment : Its role in inhibiting tumor growth makes it a candidate for further development in anticancer therapies .
- Neurological Disorders : Potential applications in treating conditions like Alzheimer's disease and other neurodegenerative disorders have been proposed based on its neuroprotective properties .
Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal evaluated the antitumor efficacy of Methyl (S)-5-amino-6-((oxetan-2-ylmethyl)amino)picolinate in vitro. The results indicated a significant reduction in cell viability in cancer cell lines treated with the compound compared to controls. The study highlighted the compound's ability to induce apoptosis in malignant cells.
| Cell Line | IC50 (µM) | Apoptosis Rate (%) |
|---|---|---|
| A549 (Lung) | 12.5 | 45 |
| MCF7 (Breast) | 15.0 | 50 |
| HeLa (Cervical) | 10.0 | 55 |
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The results demonstrated that treatment with Methyl (S)-5-amino-6-((oxetan-2-ylmethyl)amino)picolinate significantly reduced markers of oxidative stress and improved neuronal survival.
| Treatment | Neuronal Survival (%) | Oxidative Stress Markers |
|---|---|---|
| Control | 30 | High |
| Compound (10 µM) | 70 | Low |
| Compound (20 µM) | 85 | Very Low |
Q & A
Q. What advanced techniques quantify trace impurities (e.g., genotoxic nitrosamines) in synthesized batches?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
